molecular formula C10H11ClFN3 B8219994 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride

Cat. No.: B8219994
M. Wt: 227.66 g/mol
InChI Key: IMTBRALLPACPMF-UHFFFAOYSA-N
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Description

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula C10H11ClFN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
  • 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride
  • 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine hydrochloride

Uniqueness

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[2-(3-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-8-2-1-3-9(6-8)14-10(7-12)4-5-13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTBRALLPACPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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